N-Hydroxy-N'-(4-tetradecylphenyl)urea
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Overview
Description
N-Hydroxy-N’-(4-tetradecylphenyl)urea is a compound belonging to the class of N-substituted ureas. These compounds are known for their diverse chemical and biological properties, making them valuable in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N’-(4-tetradecylphenyl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of 4-tetradecylaniline with hydroxyurea under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of N-substituted ureas, including N-Hydroxy-N’-(4-tetradecylphenyl)urea, often involves the use of phosgene or its derivatives. due to environmental and safety concerns, alternative methods such as the use of potassium isocyanate in water have been developed. These methods are more environmentally friendly and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N’-(4-tetradecylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where the hydroxyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-Hydroxy-N’-(4-tetradecylphenyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-Hydroxy-N’-(4-tetradecylphenyl)urea involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxyurea: Known for its use in treating sickle cell anemia and certain cancers.
N-Phenylurea: Used in the synthesis of herbicides and other agrochemicals.
N-Alkylurea: Employed in the production of pharmaceuticals and other industrial chemicals.
Uniqueness
N-Hydroxy-N’-(4-tetradecylphenyl)urea is unique due to its specific structure, which combines a long alkyl chain with a hydroxyurea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
189569-89-9 |
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Molecular Formula |
C21H36N2O2 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
1-hydroxy-3-(4-tetradecylphenyl)urea |
InChI |
InChI=1S/C21H36N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-17-20(18-16-19)22-21(24)23-25/h15-18,25H,2-14H2,1H3,(H2,22,23,24) |
InChI Key |
NGZIVEGEWCCISM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1=CC=C(C=C1)NC(=O)NO |
Origin of Product |
United States |
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